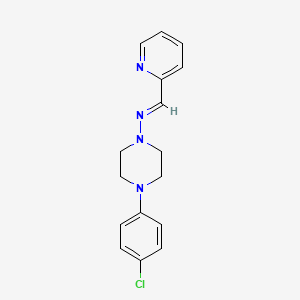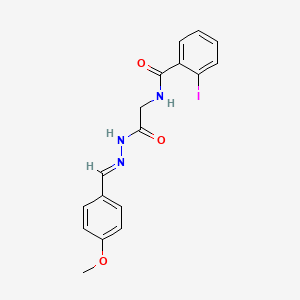
4-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate is a complex organic compound that features a benzoate ester linked to a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate typically involves the formation of a hydrazone linkage followed by esterification. One common method involves the reaction of 3-methoxyaniline with an appropriate acylating agent to form the intermediate 3-methoxyphenyl acyl derivative. This intermediate is then reacted with hydrazine to form the hydrazone. The final step involves the esterification of the hydrazone with benzoic acid or its derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may be crucial for its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Methylphenyl benzoate
Uniqueness
4-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate is unique due to its combination of a hydrazone linkage and a benzoate ester. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
765907-67-3 |
|---|---|
Molecular Formula |
C23H19N3O5 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H19N3O5/c1-30-20-9-5-8-18(14-20)25-21(27)22(28)26-24-15-16-10-12-19(13-11-16)31-23(29)17-6-3-2-4-7-17/h2-15H,1H3,(H,25,27)(H,26,28)/b24-15+ |
InChI Key |
UPGOVCKWVAUPKY-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12001193.png)
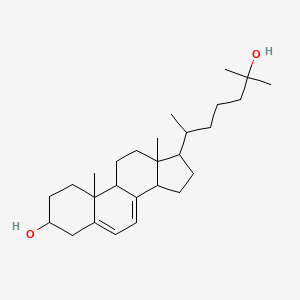
![4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide](/img/structure/B12001200.png)
![N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12001202.png)
![2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide](/img/structure/B12001204.png)
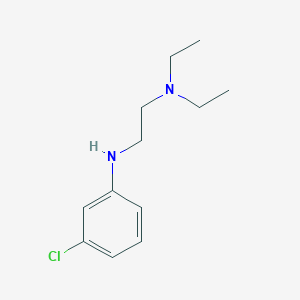

![7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12001221.png)
![3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine](/img/structure/B12001226.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001248.png)
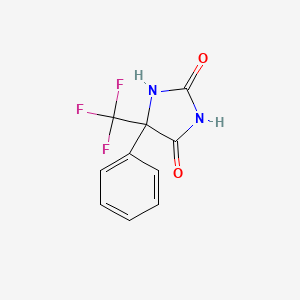
![N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide](/img/structure/B12001260.png)
